1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted at the 1-position with a 4-fluorophenyl group and at the N-position with a 4-phenoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-4-amine core could potentially undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its lipophilicity and potentially its membrane permeability .Scientific Research Applications
Synthesis and Derivative Formation
The compound is used in synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, which show significant antibacterial activity. These derivatives are formed through reactions involving aminopyrazole-4-carbonitriles and primary amines (Rahmouni et al., 2014).
Researchers have developed methods for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, creating compounds with potential applications in medicinal chemistry (Eleev et al., 2015).
Agricultural Applications
- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown herbicidal activity, particularly against certain plant species like Brassica napus and Echinochloa crusgalli. This suggests potential use in agriculture for weed control (Luo et al., 2017).
Molecular Structure and Analysis
- The molecular structure and infrared frequencies of certain pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been studied, providing insights into their chemical properties and reactivity. This is crucial for understanding how these compounds interact at a molecular level (Shukla et al., 2015).
Biochemical Research
Pyrazolo[1,5-a]pyrimidines, which are related to the core structure of our compound of interest, have been identified as potent inhibitors of mycobacterial ATP synthase. This suggests potential for treating diseases like tuberculosis (Sutherland et al., 2022).
The compound's derivatives have been studied as molecular probes for A2A adenosine receptor, indicating potential applications in neuroscience and pharmacology (Kumar et al., 2011).
Anticancer Research
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, especially against human breast adenocarcinoma cell lines. This highlights their potential in developing new anticancer therapies (Abdellatif et al., 2014).
Derivatives of pyrazolo[3,4-d]pyrimidin have been identified as potent FLT3 inhibitors, which could be significant in treating autoimmune diseases like psoriasis (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of the enzyme, preventing the phosphorylation process that is crucial for the activation of downstream signaling pathways .
Biochemical Pathways
By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, both of which play critical roles in cell growth, differentiation, and survival .
Result of Action
The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In particular, one derivative of the compound was found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increased the percentage of apoptotic cells in a time-dependent manner .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQKVHRCKBYPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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